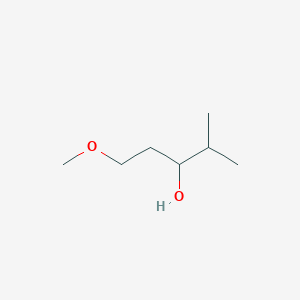

1-Methoxy-4-methylpentan-3-ol

描述

Its molecular formula is C₇H₁₆O₂, with a molecular weight of 132.20 g/mol.

属性

IUPAC Name |

1-methoxy-4-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)7(8)4-5-9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPHCKMCUOOYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-methoxy-4-methylpentan-3-ol typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: 1-Methoxy-4-methylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

Oxidation: The major products include 4-methylpentan-3-one and 4-methylpentanal.

Reduction: The major product is 4-methylpentane.

Substitution: The major products depend on the nucleophile used, such as 1-chloro-4-methylpentan-3-ol when using chloride.

科学研究应用

1-Methoxy-4-methylpentan-3-ol has several applications in scientific research, including:

Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism of action of 1-methoxy-4-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity, impacting its overall biological and chemical behavior.

相似化合物的比较

3-Methyl-1-pentanol (CAS 589-35-5)

- Molecular Formula : C₆H₁₄O

- Structure : A primary alcohol with a methyl branch at position 3.

- Key Differences: Functional group: Primary alcohol (-OH) vs. ether-alcohol (-OCH₃ and -OH). Reactivity: The primary alcohol in 3-methyl-1-pentanol is more polar and reactive in esterification or oxidation reactions compared to the ether group in 1-methoxy-4-methylpentan-3-ol.

- Applications : Used in industrial solvents or fragrance formulations due to its volatility and solubility .

4-Methyl-1-penten-3-ol (CAS 4798-45-2)

- Molecular Formula : C₆H₁₂O

- Structure: Contains a double bond (pentenol) and a methyl group at position 4.

- Key Differences :

- Unsaturation: The presence of a double bond increases reactivity in hydrogenation or polymerization compared to the fully saturated 1-methoxy-4-methylpentan-3-ol.

- Boiling Point: Likely lower due to reduced molecular weight and branching.

- Applications: Potential monomer for specialty polymers or intermediate in terpene synthesis .

1-Phenyl-4-methylpentan-3-ol (CAS 68426-07-3)

- Molecular Formula : C₁₂H₁₈O

- Structure : Features a phenyl group at position 1 and a methyl group at position 4.

- Key Differences :

- Aromaticity: The phenyl group enhances lipophilicity and UV absorption, making it suitable for photochemical studies or as a chiral building block.

- Molecular Weight: Significantly higher (178.27 g/mol) due to the aromatic substituent.

- Applications : Used in asymmetric synthesis or as a precursor for pharmaceuticals .

3-Mercapto-4-methylpentan-1-ol (CAS 933455-14-2)

- Molecular Formula : C₆H₁₄OS

- Structure : Contains a sulfhydryl (-SH) group at position 3 and a methyl group at position 4.

- Key Differences :

- Thiol Reactivity: The -SH group participates in disulfide bond formation and metal chelation, unlike the ether or alcohol groups in the target compound.

- Odor: Thiols often have strong odors, limiting applications in consumer products.

- Applications : Research in catalysis or biochemical probes .

Structural and Functional Comparison Table

生物活性

1-Methoxy-4-methylpentan-3-ol, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and applications in various fields.

Chemical Structure and Properties

1-Methoxy-4-methylpentan-3-ol is characterized by the presence of a methoxy group and a branched pentanol structure. Its molecular formula is , and it possesses both hydrophilic (due to the hydroxyl group) and lipophilic characteristics, making it suitable for various chemical reactions.

The biological activity of 1-Methoxy-4-methylpentan-3-ol can be attributed to its ability to interact with biological molecules. Its mechanism of action involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity.

- Nucleophilic Reactions : It can act as a nucleophile or electrophile in chemical reactions, participating in metabolic pathways.

These interactions may modulate enzyme activity and receptor signaling, leading to various biological effects.

Antimicrobial Activity

Research indicates that 1-Methoxy-4-methylpentan-3-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showing significant inhibition of bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that 1-Methoxy-4-methylpentan-3-ol can induce apoptosis in cancer cell lines. In vitro studies using human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 1-Methoxy-4-methylpentan-3-ol against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also disrupted biofilm formation on surfaces.

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the cytotoxic effects of 1-Methoxy-4-methylpentan-3-ol on various cancer cell lines was conducted. The study highlighted its potential as an anticancer agent, particularly in breast cancer therapy. Further analysis suggested that the compound may activate caspase pathways leading to programmed cell death.

Applications in Medicine and Industry

1-Methoxy-4-methylpentan-3-ol is being explored for its applications in:

- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.

- Cosmetic Industry : Due to its antimicrobial properties, it is being considered as an ingredient in skincare formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。